![molecular formula C14H14N2O2 B13878530 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxa-6-azaspiro[33]heptan-6-yl)quinolin-6-ol is a complex organic compound that features a spirocyclic structure
Preparation Methods
The synthesis of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of a quinoline derivative with a spirocyclic amine under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a base like triethylamine. The reaction mixture is typically stirred at room temperature for several hours, followed by purification using techniques such as flash chromatography .
Chemical Reactions Analysis
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolin-6-one derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Due to its unique structural properties, it is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic core but lacks the quinoline moiety, making it less complex and potentially less versatile in certain applications.
Spiro[3.3]heptane derivatives: These compounds have a similar spirocyclic structure but differ in their functional groups and overall chemical properties, leading to different reactivity and applications.
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H14N2O2/c17-12-1-2-13-10(4-12)3-11(5-15-13)16-6-14(7-16)8-18-9-14/h1-5,17H,6-9H2 |
InChI Key |
ZXJKDDHMUOCVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1C3=CN=C4C=CC(=CC4=C3)O)COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.